molecular formula C10H20O5 B1673965 Hydroxy-PEG2-CH2CO2tBu CAS No. 149299-82-1

Hydroxy-PEG2-CH2CO2tBu

Cat. No.: B1673965
CAS No.: 149299-82-1
M. Wt: 220.26 g/mol
InChI Key: LMDJRQVQNFNFAK-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-CH2CO2tBu is a PEG linker containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of this compound involves the use of a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C10H20O5 . It has a molecular weight of 220.3 g/mol . The functional group of this compound is Hydroxyl/CH2CO2-t-butyl ester .


Chemical Reactions Analysis

The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.3 g/mol . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Enhancing Antimicrobial Effects

PEG has been found to synergistically enhance the antimicrobial effect of poly (3-hydroxybutyrate) (PHB) oligomer against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and multi-drug resistant bacteria. This enhancement is primarily attributed to PEG's amphipathic nature, which improves the hydrophilicity of the PHB oligomer, thus facilitating its dissolution and dispersion (Zhang et al., 2020).

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG to peptides and proteins, significantly improves the biopharmaceutical properties of these macromolecules. It shields antigenic and immunogenic epitopes, prevents rapid clearance by the reticuloendothelial system, and enhances stability and solubility. These modifications lead to increased therapeutic efficacy and reduced side effects of protein-based drugs (Roberts, Bentley, & Harris, 2002).

Improving Biocompatibility of Biomaterials

Studies have shown that introducing PEG into biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) can significantly improve their biocompatibility. This approach involves activating the polymer surface to covalently graft RGD-containing peptides via PEG-containing cross-linkers, enhancing cellular attachment and compatibility, particularly in tissue engineering applications (Wang et al., 2011).

Antibacterial Applications

Functionalized molybdenum disulfide nanoflowers with PEG (PEG-MoS2 NFs) exhibit both peroxidase catalytic and near-infrared photothermal activities. These properties enable the efficient catalysis of hydrogen peroxide to generate hydroxyl radicals, enhancing antibacterial activity and promoting wound healing. The synergistic effect of catalytic activity and photothermal therapy offers a novel approach for treating resistant bacterial infections and improving wound care (Yin et al., 2016).

Modifying Material Properties for Packaging

The addition of PEG to poly(lactic acid) (PLA) and poly(hydroxybutyrate) (PHB) blends has been explored to modify material properties for food packaging applications. This modification enhances the crystallinity, oxygen barrier properties, and ductility of the blend, making it more suitable for various packaging applications by improving its environmental and mechanical performance (Arrieta et al., 2014).

Mechanism of Action

Target of Action

Hydroxy-PEG2-CH2CO2tBu is primarily used as a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .

Mode of Action

This compound contains a hydroxyl group and a t-butyl protected carboxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

As a peg linker, it likely plays a role in the delivery of drugs to their target sites, potentially affecting a wide range of biochemical pathways depending on the specific drug being delivered .

Pharmacokinetics

The ADME properties The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its absorption and distribution. The hydroxyl group and t-butyl protected carboxyl group may also influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific drug it is linked to. As a PEG linker, its primary role is to enhance the drug’s solubility, stability, and bioavailability , thereby potentially enhancing the drug’s therapeutic effects.

Action Environment

Environmental factors that could influence this compound’s action, efficacy, and stability include pH levels, as the t-butyl protected carboxyl group can be deprotected under acidic conditions . Other factors such as temperature and the presence of other compounds could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG2-CH2CO2tBu plays a significant role in biochemical reactions, primarily as a PEG linker. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, facilitating the formation of conjugates with enzymes, proteins, and other biomolecules. This compound interacts with various enzymes and proteins, enhancing their solubility and stability in aqueous media. The t-butyl protected carboxyl group can be deprotected to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of biomolecules it interacts with. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells. For example, this compound has been used in studies involving the potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) protein, where it helps in the delivery of corrector molecules to the target cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its hydroxyl and carboxyl groups. The hydroxyl group can undergo further derivatization, allowing the attachment of various functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation. Once deprotected, the carboxyl group may be prone to hydrolysis, which can affect its long-term stability and efficacy in biochemical reactions. Studies have shown that this compound maintains its activity over time, making it a reliable reagent for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the solubility and stability of biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress and inflammation. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The hydroxyl and carboxyl groups in this compound can participate in enzymatic reactions, leading to the formation of conjugates with proteins and peptides. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cells, this compound can interact with various biomolecules, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The hydroxyl and carboxyl groups in this compound can form covalent bonds with biomolecules, affecting their activity and function within the cell .

Properties

IUPAC Name

tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDJRQVQNFNFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149299-82-1
Record name Hydroxy-PEG2-t-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 53 g of 2-hydroxyethyl ether (0.5 mol) in 200 mL of tetrahydrofuran was prepared, and the solution cooled in an ice-water bath. The solution was placed under a slow stream of argon. Sodium bis(trimethylsilyl)amide (125 mL, 0.125 mol, 1 M in tetrahydrofuran) was added dropwise over a 30 minute period. The mixture was stirred an additional 30 minutes, then 24.4 g of tert-butyl 2-bromoacetate (0.125 mol) was added. The mixture was then stirred for 1 hour. The ice-water bath was removed, and the mixture transferred to a separatory funnel using 250 mL of 1 M NaH2PO4. The mixture was extracted with ethyl acetate (3×150 mL). The combined extracts were dried over sodium sulfate, filtered, and the solvent removed by rotary evaporator to give a clear yellow liquid. The liquid was purified by chromatography using 500 mL of silica gel and eluting with ethyl acetate/hexanes 1:1. The product was isolated as a clear, gold liquid. Obtained 5.49 g TLC Rf 0.50 (EtOAc). NMR (DMSO-d6)δ 1.42 (s, 9H), 3.42 and 3.54 (m, 8H), 3.98 (s, 2H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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